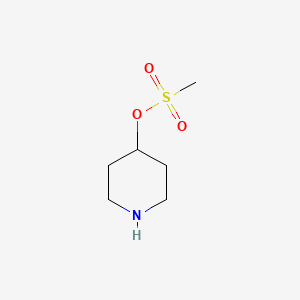

Piperidin-4-yl methanesulfonate

Description

BenchChem offers high-quality Piperidin-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

piperidin-4-yl methanesulfonate |

InChI |

InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 |

InChI Key |

IRWXYFWBGITFAG-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OC1CCNCC1 |

Canonical SMILES |

CS(=O)(=O)OC1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of Piperidin-4-yl Methanesulfonate: A Technical Guide

Executive Summary

Piperidin-4-yl methanesulfonate (often handled as its hydrochloride salt or N-protected derivative ) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical electrophile for introducing the piperidine moiety into drug scaffolds via Nucleophilic Substitution (

This guide addresses a critical operational nuance: The free base of piperidin-4-yl methanesulfonate is inherently unstable. It possesses both a nucleophilic secondary amine and an electrophilic mesylate leaving group, leading to rapid intermolecular polymerization. Consequently, this guide focuses on the chemical properties, synthesis, and handling of the stable forms (Salts and N-Boc/N-Cbz protected analogs) that researchers actually utilize in the lab.

Chemical Identity & Physical Properties[1][2][3][4]

The core structure consists of a piperidine ring substituted at the 4-position with a methanesulfonyloxy group (

Key Identifiers

| Property | Data |

| IUPAC Name | Piperidin-4-yl methanesulfonate |

| Common Name | 4-Mesyloxypiperidine |

| CAS No.[1] (HCl Salt) | 1443980-05-9 |

| CAS No.[2] (N-Boc) | 141699-59-4 |

| Molecular Formula | |

| Molecular Weight | 179.24 g/mol (Free Base); 215.70 g/mol (HCl Salt) |

Physical Characteristics (HCl Salt)

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, |

| Melting Point | Decomposes >150°C (typical for mesylate salts) |

| Hygroscopicity | Moderate; requires storage under desiccant |

Synthesis & Production Protocols

The synthesis of piperidin-4-yl methanesulfonate requires a strict order of operations to prevent self-alkylation. The N-protection strategy is the industry standard.

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical pathway from 4-piperidone or 4-hydroxypiperidine to the final mesylate, highlighting the protection step that "masks" the nucleophilic nitrogen.

Caption: Step-wise synthesis ensuring amine stability via N-Boc protection prior to sulfonation.

Detailed Protocol: Mesylation of N-Boc-4-Hydroxypiperidine

Objective: Convert the hydroxyl group into a good leaving group (mesylate) without affecting the carbamate protection.

-

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM under Nitrogen atmosphere.

-

Cool the solution to 0°C (Ice bath). Critical: Exothermic reaction control.

-

Add TEA/DIPEA.

-

Add MsCl dropwise over 15-20 minutes. Maintain temp < 5°C to prevent elimination side products.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Wash with saturated

, then Brine. -

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Result: White solid (N-Boc-4-mesyloxypiperidine). Usually pure enough for next steps without chromatography.

-

Reactivity Profile: The "Warhead" Mechanism

The utility of Piperidin-4-yl methanesulfonate lies in the mesylate (OMs) group, which is an excellent leaving group (

Mechanistic Pathways

-

Pathway A: Nucleophilic Substitution (

)-

Desired Outcome: The nucleophile (e.g., a phenol, thiol, or secondary amine) attacks the C4 carbon from the backside, displacing the mesylate.

-

Stereochemistry: Inversion of configuration (if the starting material was chiral, though 4-substituted piperidines are typically achiral unless substituted elsewhere).

-

-

Pathway B: Elimination (

)-

Undesired Side Reaction: Strong bases or high temperatures cause the removal of a proton from the C3/C5 position, ejecting the mesylate to form 1,2,3,6-tetrahydropyridine (the alkene).

-

Reactivity Diagram (Graphviz)

Caption: Competition between SN2 substitution (desired) and E2 elimination (side reaction).

Optimization Strategies

To favor

-

Solvent: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to enhance nucleophilicity.

-

Base Selection: Use weaker, non-bulky bases (e.g.,

, -

Temperature: Keep reaction temperatures moderate (40–60°C). Higher temperatures (>80°C) significantly increase the rate of elimination.

Handling, Stability & Safety

The "Self-Destruct" Warning

Never generate the free base of piperidin-4-yl methanesulfonate in the absence of a nucleophile.

-

Mechanism: The secondary amine of one molecule attacks the C4-mesylate of another.

-

Result: Uncontrollable polymerization into poly-piperidines.

-

Protocol: Always store as the HCl salt or N-Boc protected form. If the free base is required, generate it in situ in the presence of the target electrophile/nucleophile.

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. The mesylate group is susceptible to hydrolysis by atmospheric moisture, producing methanesulfonic acid and 4-hydroxypiperidine.

-

Shelf Life:

-

N-Boc derivative: >1 year (stable).

-

HCl Salt: 6–12 months (hygroscopic).

-

Safety (SDS Summary)

-

GHS Classification: Skin Irrit. 2, Eye Dam. 1.

-

Hazards:

-

First Aid: In case of contact, immediately flush eyes with water for >15 minutes.[6] Mesylates are potent alkylating agents; treat as potential genotoxins.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4184869, 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine. Retrieved from [Link]

-

Organic Chemistry Portal. Mesylate (Methanesulfonate) as a Leaving Group in Nucleophilic Substitution. Retrieved from [Link]

Sources

- 1. 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | C11H21NO5S | CID 4184869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

The Synthetic Keystone: A Technical Guide to Piperidin-4-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Significance

Piperidin-4-yl methanesulfonate, particularly in its hydrochloride salt form, is a versatile reagent valued for its ability to introduce the piperidine-4-yl moiety into a target molecule. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes it a cornerstone in the synthesis of a diverse array of pharmaceutical compounds.[1][2][3] The piperidine scaffold itself is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3]

Below is a summary of the key quantitative data for Piperidin-4-yl methanesulfonate hydrochloride:

| Property | Value | Source |

| CAS Number | 1443980-05-9 | [4][5] |

| Molecular Formula | C6H14ClNO3S | [4][5] |

| Molecular Weight | 215.7 g/mol | [4][6] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4][5] |

Synthesis and Mechanism

The synthesis of Piperidin-4-yl methanesulfonate hydrochloride is typically achieved through the mesylation of 4-hydroxypiperidine. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base, followed by the formation of the hydrochloride salt.

The Mesylation Reaction: A Mechanistic Overview

The core of the synthesis is the conversion of a poor leaving group (hydroxyl) into an excellent one (mesylate). This transformation is critical for subsequent nucleophilic substitution reactions.[7] The generally accepted mechanism proceeds as follows:

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

-

Formation of the Mesylate Ester: Aided by a base (commonly a tertiary amine like triethylamine) which neutralizes the generated HCl, a stable methanesulfonate ester is formed.

-

Salt Formation: The piperidine nitrogen is then protonated by the addition of hydrochloric acid to yield the more stable and easily handled hydrochloride salt.

The choice of a non-nucleophilic base is crucial to prevent unwanted side reactions. The reaction is typically carried out at reduced temperatures to control its exothermicity and minimize the formation of byproducts.[8]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic route from N-Boc-4-hydroxypiperidine to Piperidin-4-yl methanesulfonate hydrochloride. The initial Boc protection of the piperidine nitrogen allows for controlled mesylation at the hydroxyl group.

Caption: Synthesis of Piperidin-4-yl methanesulfonate HCl.

Application in Drug Discovery: A Key Intermediate

Piperidin-4-yl methanesulfonate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the facile displacement of the mesylate group by various nucleophiles, such as amines, thiols, and carbanions. This allows for the efficient introduction of the piperidine-4-yl scaffold, a common feature in many approved drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[3][9]

Role in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its application, let's consider the synthesis of a hypothetical kinase inhibitor. In this example, Piperidin-4-yl methanesulfonate hydrochloride serves as the electrophile in a nucleophilic substitution reaction with a primary amine on a heterocyclic core.

Caption: Role in Kinase Inhibitor Synthesis.

Experimental Protocol: Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride

This protocol details the synthesis starting from the commercially available N-Boc-4-hydroxypiperidine.

Materials and Reagents

-

tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Saturated HCl solution in 1,4-dioxane

Step-by-Step Procedure

Step 1: Mesylation of N-Boc-4-hydroxypiperidine [8]

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-4-yl methanesulfonate as a crude product.

Step 2: Deprotection and Hydrochloride Salt Formation [10]

-

Dissolve the crude N-Boc-piperidin-4-yl methanesulfonate in a minimal amount of 1,4-dioxane.

-

Add a saturated solution of HCl in 1,4-dioxane (typically a 4M solution) and stir the mixture at room temperature for 2 hours.

-

A precipitate will form. Concentrate the mixture under vacuum.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford Piperidin-4-yl methanesulfonate hydrochloride as a solid.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

Piperidin-4-yl methanesulfonate hydrochloride is harmful if swallowed.[4] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

Nguyen, T. T. H., et al. (2007). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5β-cholanes. Collection of Czechoslovak Chemical Communications, 72(4), 557-570. [Link]

-

ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?. [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

KoreaScience. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

-

LinkedIn. The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

-

Rhodium.ws. Synthesis of Mesylates From Alcohols. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Chemistry LibreTexts. Leaving Group Formation. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidin-4-yl methanesulfonate hydrochloride | 1443980-05-9 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Difference between Piperidin-4-yl methanesulfonate and 4-chloropiperidine

Comparative Analysis of Reactivity, Stability, and Synthetic Utility

Executive Summary

In the synthesis of piperidine-containing pharmacophores, Piperidin-4-yl methanesulfonate (4-Mesyloxypiperidine) and 4-Chloropiperidine represent two critical electrophilic building blocks. While they share the same piperidine core, their utility diverges significantly based on the electronic properties of their leaving groups (methanesulfonate vs. chloride).

-

Piperidin-4-yl methanesulfonate offers superior reactivity under mild conditions due to the excellent leaving group ability of the mesylate anion (

of conjugate acid -

4-Chloropiperidine provides a robust, cost-effective alternative with higher atom economy, but often requires elevated temperatures or stronger nucleophiles to effect displacement, increasing the risk of elimination side reactions.[1]

This guide details the mechanistic differences, stability protocols, and regulatory implications of selecting between these two reagents.[1]

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the C-4 substituent, which dictates the electrophilicity of the carbon center and the kinetics of nucleophilic substitution (

1.1 Leaving Group Physics

The mesylate group (-OMs) is a "super-leaving group" compared to chloride (-Cl). This is quantified by the stability of the leaving anion, often correlated with the

| Feature | Piperidin-4-yl Methanesulfonate | 4-Chloropiperidine |

| Leaving Group | Mesylate ( | Chloride ( |

| Conj. Acid | -1.9 (Methanesulfonic acid) | -7.0 (Hydrochloric acid)* |

| C-X Bond Length | ||

| High (Reacts at 0°C - RT) | Moderate (Often requires >60°C) | |

| Hard/Soft Character | Harder electrophile | Softer electrophile |

*Note: While HCl is a stronger acid than MsOH, the mesylate anion is resonance-stabilized and larger, often making it a kinetically superior leaving group in

1.2 The "Self-Destruct" Mechanism (Critical Stability Warning)

Both molecules possess a secondary amine (nucleophile) and a C-4 electrophile. In their free base form , they are inherently unstable.[1] They undergo intermolecular dimerization or intramolecular cyclization to form azabicyclo systems.

-

Storage Requirement: Both must be stored as salts (HCl or MsOH) or as N-protected derivatives (e.g., N-Boc, N-Cbz).[1]

-

Neutralization: Neutralizing the salt to the free base in situ without an external trapping nucleophile leads to rapid degradation.

Part 2: Reaction Pathways & Stability Visualization

The following diagram illustrates the divergent pathways for these species. Note the critical bifurcation at the "Free Base" stage.

Figure 1: Reaction landscape of 4-substituted piperidines. The free base is a "ticking clock" that must be trapped immediately by an external nucleophile.[1]

Part 3: Synthetic Utility & Decision Matrix

When designing a synthesis, the choice between the mesylate and chloride depends on the sensitivity of the nucleophile and the tolerance for side reactions.[1]

3.1 Scenario A: Sensitive Nucleophiles (Use Mesylate)

If the incoming nucleophile is thermally unstable or sterically hindered, Piperidin-4-yl methanesulfonate is preferred.

-

Why: The reaction can proceed at ambient temperature.

-

Risk: Higher risk of elimination to the tetrahydropyridine if the nucleophile is basic (E2 competition).

3.2 Scenario B: Cost-Driven Scale-Up (Use Chloride)

For robust nucleophiles (e.g., thiols, simple amines) on a kilogram scale, 4-Chloropiperidine is superior.

-

Why: Lower cost, higher atom economy (Cl = 35.5 Da vs OMs = 95.1 Da).

-

Protocol: Often requires reflux in ethanol or DMF with KI (Finkelstein catalysis) to boost reactivity.

3.3 Comparison Table

| Parameter | Piperidin-4-yl Methanesulfonate | 4-Chloropiperidine |

| Commercial Form | HCl Salt (Hygroscopic) | HCl Salt (Stable solid) |

| Atom Economy | Low (Leaving group mass: 95) | High (Leaving group mass: 35) |

| Reaction Temp | 0°C to 40°C | 60°C to 100°C |

| Primary Side Reaction | Elimination (Tetrahydropyridine) | Unreacted Starting Material |

| Solubility | Soluble in DCM, THF, MeOH | Soluble in H2O, MeOH; poor in DCM |

Part 4: Regulatory & Safety (Genotoxicity)[1][2]

Both compounds fall under the ICH M7 guidelines for DNA-reactive (mutagenic) impurities, but the mesylate carries a higher regulatory burden.

4.1 Alkyl Mesylates as PGIs

Alkyl mesylates are classified as Cohorts of Concern (Class 1 Mutagens) due to their high potency as alkylating agents.

-

Mechanism: Direct alkylation of DNA (N-7 of guanine).

-

Control Strategy: If used as a reagent, "Purge Factors" must be calculated.[1][2] You must demonstrate that the mesylate is consumed or removed to levels below the Threshold of Toxicological Concern (TTC) in the final API (typically < 1.5 µ g/day ).

4.2 4-Chloropiperidine

While also an alkylating agent, secondary alkyl chlorides are generally less potent mutagens than mesylates. However, they are still treated as Potential Genotoxic Impurities (PGIs) and require control strategies, though often with less stringent purging demonstrations than sulfonates.

Part 5: Experimental Protocols

Safety Note: All procedures involving these agents must be conducted in a fume hood. Alkylating agents are potential carcinogens.[3]

Protocol A: Synthesis of N-Boc-4-Methanesulfonyloxypiperidine

This is the standard stable precursor for introducing the mesylate moiety.

-

Reagents: N-Boc-4-piperidinol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (10 vol).[1]

-

Setup: Charge N-Boc-4-piperidinol and TEA into DCM. Cool to 0°C under

. -

Addition: Dropwise addition of MsCl over 30 mins, maintaining T < 5°C. (Exothermic).

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (stain with

; product is not UV active). -

Workup: Quench with water. Wash organic layer with 1M citric acid (to remove amine salts), then brine.[1] Dry over

. -

Isolation: Concentrate in vacuo to yield a white solid.

-

Checkpoint: Do not heat above 40°C during concentration to avoid decomposition.

-

Protocol B: Nucleophilic Displacement using 4-Chloropiperidine HCl

Example: Synthesis of 4-(Phenylthio)piperidine.

-

Reagents: 4-Chloropiperidine HCl (1.0 equiv), Thiophenol (1.2 equiv),

(2.5 equiv), DMF (10 vol), KI (0.1 equiv - Catalyst).[1] -

Process: Suspend 4-Chloropiperidine HCl and

in DMF. Stir for 15 mins to neutralize (generate free base in situ in the presence of nucleophile). -

Addition: Add Thiophenol and KI.

-

Reaction: Heat to 80°C for 12 hours.

-

Note: The high temperature is required to displace the secondary chloride.

-

-

Workup: Dilute with water (dissolves salts). Extract with EtOAc.

-

Purification: The product is a stable amine and can be purified by column chromatography.

References

-

Teo, S. K., et al. (2016).[1] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7)." International Conference on Harmonisation.

-

Liu, G. Q., et al. (2016).[1][4] "Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction." The Journal of Organic Chemistry, 81(12), 5144-5161.[1]

-

European Medicines Agency. (2010). "Guideline on the Limits of Genotoxic Impurities." EMA/CHMP/QWP/251344/2006.

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Standard reference for Leaving Group

values and -

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 174458111, [4-(4-Chlorophenyl)piperidin-1-yl]methanesulfinate.

Sources

The Strategic Utility of 4-Mesyloxypiperidine in Modern Pharmaceutical Synthesis

An In-depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs and development candidates.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, while providing a three-dimensional framework for precise ligand-receptor interactions.[3] A key challenge in drug synthesis is the efficient and strategic introduction of this motif. This guide provides a detailed examination of 4-mesyloxypiperidine, a highly valuable and versatile intermediate, elucidating its pivotal role in the construction of complex pharmaceutical agents. We will explore the fundamental chemistry, provide field-proven experimental protocols, and showcase its application in the synthesis of cutting-edge therapeutics, grounding all claims in authoritative literature.

The Piperidine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in pharmacology.[1][5] Its chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity to biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and enabling the formation of crucial hydrogen bonds within receptor binding pockets. These attributes have led to the incorporation of the piperidine ring into drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4]

The development of efficient synthetic methodologies to access functionalized piperidines is therefore a paramount objective in pharmaceutical process chemistry.[1][6] This guide focuses on a particularly effective strategy: the use of 4-mesyloxypiperidine as a key building block.

4-Mesyloxypiperidine: An Activated Intermediate for Nucleophilic Substitution

2.1. Synthesis and Activation

4-Mesyloxypiperidine is typically prepared from its precursor, 4-hydroxypiperidine.[7][8] The hydroxyl group itself is a poor leaving group. The core principle behind the utility of 4-mesyloxypiperidine lies in the conversion of this hydroxyl group into a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion.

The synthesis is a straightforward and high-yielding process, generally involving the reaction of N-protected 4-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[9][10]

Experimental Protocol 1: Synthesis of 1-Boc-4-mesyloxypiperidine

Objective: To convert the hydroxyl group of N-Boc-4-hydroxypiperidine into a mesylate leaving group.

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Methanesulfonyl chloride (MsCl, 1.2 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The formation of triethylamine hydrochloride salt is often observed as a white precipitate.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-mesyloxypiperidine.

2.2. The Power of the Mesylate: Nucleophilic Substitution Reactions

The carbon at the 4-position of the piperidine ring is rendered highly electrophilic by the attached mesylate group. This activation facilitates nucleophilic substitution, typically via an Sₙ2 mechanism, where a wide variety of nucleophiles can displace the mesylate.[11][12]

The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is critical. It prevents the piperidine nitrogen from competing as a nucleophile and modulates the solubility and handling characteristics of the intermediate. The tert-butyloxycarbonyl (Boc) group is particularly common due to its stability under many reaction conditions and its facile removal under acidic conditions.[13][14]

Caption: Workflow for the synthesis of N-Boc-4-mesyloxypiperidine.

Case Studies: Applications in Drug Synthesis

The true value of 4-mesyloxypiperidine is demonstrated in its application as a key building block in multi-step syntheses of active pharmaceutical ingredients (APIs).

3.1. Synthesis of a Histone Demethylase (KDM) Inhibitor Intermediate

Histone demethylases are important targets in oncology. The synthesis of a triazolopyridine-based KDM2A inhibitor provides a clear example of the utility of a mesylated piperidine.[9] In this pathway, the mesylate is displaced by an azide nucleophile, a common strategy for later introducing an amine group via reduction.

Experimental Protocol 2: Azide Displacement of a Mesylate

Objective: To perform a nucleophilic substitution on N-Boc-4-mesyloxypiperidine using sodium azide. (Based on the chemistry described in[9])

Materials:

-

N-Boc-4-mesyloxypiperidine (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve N-Boc-4-mesyloxypiperidine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. The product, N-Boc-4-azidopiperidine, will have a different Rf value from the starting material.

-

Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash extensively with water to remove DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting N-Boc-4-azidopiperidine can often be used in the next step without further purification or can be purified by column chromatography if necessary.

3.2. General Strategy for 4-Anilinopiperidine Scaffolds

Many potent opioid analgesics, such as fentanyl and its analogs, are based on a 4-anilinopiperidine core.[6][15] 4-Mesyloxypiperidine is an ideal precursor for synthesizing these structures. Aniline or a substituted aniline can act as the nucleophile, displacing the mesylate to form the critical C-N bond. Subsequent deprotection of the piperidine nitrogen and acylation completes the synthesis of these powerful drugs.[16]

Caption: General synthetic workflow using 4-mesyloxypiperidine.

Comparative Analysis and Data

To underscore the strategic advantage of using a mesylate, it's useful to compare it with other potential leaving groups.

| Leaving Group | Typical Precursor | Relative Reactivity | Advantages | Disadvantages |

| Mesylate (-OMs) | Alcohol | Excellent | High yield, clean reactions, stable precursor | Can be moisture sensitive |

| Tosylate (-OTs) | Alcohol | Excellent | Similar to mesylate, crystalline derivatives | Higher molecular weight than mesylate |

| Chloride (-Cl) | Alcohol | Good | Inexpensive reagents (e.g., SOCl₂) | Can lead to side reactions, harsher conditions |

| Bromide (-Br) | Alcohol | Very Good | Highly reactive | Reagents (e.g., PBr₃) can be hazardous |

The choice of mesylate often represents a balance of high reactivity, stability, and ease of preparation, making it a preferred choice in many process development settings.

Conclusion

4-Mesyloxypiperidine is more than just a chemical reagent; it is a strategic tool for the efficient assembly of complex, high-value pharmaceutical molecules. By converting a simple hydroxyl group into a versatile leaving group, it opens a gateway to a vast chemical space of 4-substituted piperidines. Its reliability in Sₙ2 reactions allows for the predictable and scalable incorporation of the piperidine scaffold, a privileged structure in modern medicine. The methodologies and case studies presented in this guide affirm the indispensable role of 4-mesyloxypiperidine for researchers, scientists, and drug development professionals aiming to accelerate the synthesis of next-generation therapeutics.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Westaway, S. M., et al. (2014). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. [Link]

-

Elderfield, R. C. (1988). Piperidine Synthesis. DTIC. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

-

Saeed, M., et al. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. CORE. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

MedSchoolCoach. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

-

Ivanović, M. D., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. innospk.com [innospk.com]

- 8. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]

- 14. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

Methodological & Application

Synthesis of Piperidin-4-yl methanesulfonate from 4-hydroxypiperidine

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis[1]

The Chemoselectivity Challenge

The synthesis of Piperidin-4-yl methanesulfonate presents a classic competing nucleophile challenge. The starting material, 4-hydroxypiperidine , contains two nucleophilic sites:

-

Secondary Amine (

): Highly nucleophilic, basic. -

Secondary Alcohol (

): Moderately nucleophilic.

Direct reaction with methanesulfonyl chloride (MsCl) without protection results in a mixture of

The Solution: Orthogonal Protection Strategy

To ensure high purity and stability, this protocol utilizes a Boc-protection strategy . The nitrogen is temporarily "masked" as a carbamate, rendering it non-nucleophilic. This allows for clean

Retrosynthetic Workflow

The following diagram outlines the logic flow, including the critical "Stop Point" for stability.

Figure 1: Strategic workflow for the synthesis of Piperidin-4-yl methanesulfonate scaffolds. Note the critical stability zone indicating preferred storage forms.

Part 2: Detailed Experimental Protocols

Phase 1: Chemoselective -Protection

Objective: Synthesize tert-butyl 4-hydroxypiperidine-1-carboxylate. Rationale: The Boc group is chosen for its stability to basic mesylation conditions and ease of removal under acidic conditions that do not affect the mesylate ester.

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Hydroxypiperidine | 101.15 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | Protecting Group |

| Triethylamine ( | 101.19 | 1.2 | Base Scavenger |

| Dichloromethane (DCM) | - | Solvent | Medium (0.5 M) |

Protocol Steps

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (10.0 g, 98.9 mmol) in DCM (200 mL).

-

Base Addition: Add

(16.5 mL, 118 mmol) and cool the solution to 0°C (ice bath). -

Protection: Dissolve

(23.7 g, 108 mmol) in a minimal amount of DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.-

Expert Insight: Slow addition prevents exotherms that could lead to bis-protection or side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane; Stain:

). The amine spot (baseline) should disappear. -

Workup:

-

Wash with 10% Citric Acid (2 x 100 mL) to remove unreacted amine/base.

-

Wash with Sat.

(100 mL) and Brine (100 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Yield: Expect quantitative yield (~19–20 g) of a viscous oil or low-melting white solid. This material is usually pure enough for the next step.

Phase 2: -Sulfonylation (Mesylation)

Objective: Synthesize tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. Critical Control Point: Temperature control is vital. Higher temperatures promote E2 elimination, generating the useless enecarbamate byproduct.

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 201.26 | 1.0 | Substrate | |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Electrophile |

| Triethylamine ( | 101.19 | 1.5 | Base |

| DCM (Anhydrous) | - | Solvent | Medium (0.2 M) |

Protocol Steps

-

Setup: Dissolve

-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous DCM (250 mL) under an inert atmosphere ( -

Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Why? Kinetic control favors substitution (

-like attack on S) over elimination.

-

-

Base Addition: Add

(10.4 mL, 74.5 mmol). -

MsCl Addition: Add MsCl (4.6 mL, 59.6 mmol) dropwise via syringe pump or addition funnel over 45 minutes.

-

Observation: White precipitate (

) will form immediately.

-

-

Reaction: Stir at 0°C for 2 hours. Do not let the reaction warm to RT until completion is confirmed by TLC (30% EtOAc/Hexane).

-

Workup (Cold):

-

Quench with cold water (100 mL).

-

Separate phases. Wash organic layer with cold 0.5 M HCl (removes TEA), cold Sat.

, and Brine.[2] -

Dry over

(avoid -

Concentrate in vacuo at <35°C water bath temperature .

-

-

Purification: If the crude contains elimination products (alkene), recrystallize from EtOAc/Hexane or purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Product: White solid. Store at 4°C.[3]

Phase 3: Deprotection to the Salt (Optional)

Target: Piperidin-4-yl methanesulfonate hydrochloride. Warning: Do not neutralize this salt to the free base unless immediately reacting it in the next step.

-

Dissolve the Boc-mesylate (1.0 g) in 1,4-Dioxane (5 mL).

-

Add 4M HCl in Dioxane (5 mL, excess).

-

Stir at RT for 1–2 hours. A white precipitate should form.

-

Dilute with

(20 mL) to fully precipitate the salt. -

Filter the solid under

flow (hygroscopic) and wash with -

Store: Desiccated at -20°C.

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway & Side Reactions

Understanding the failure modes is essential for process control.

Figure 2: Competition between mesylation and elimination. High temperatures or excess strong base favor the red path (Elimination).

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Significant starting material remains. | Hydrolysis of MsCl due to wet solvent. | Ensure DCM is anhydrous; increase MsCl to 1.5 eq. |

| Impurity | New spot with high | Elimination (E2) reaction. | Keep reaction strictly at 0°C; add MsCl slower. |

| Polymerization | Insoluble gum during deprotection. | Free amine reacting with mesylate. | Ensure acidic conditions (HCl) are maintained; do not neutralize. |

| Color Change | Darkening of reaction mixture. | Exotherm/Decomposition. | Check addition rate; ensure efficient cooling.[2] |

Part 4: References & Validated Sources

-

Preparation of N-Boc-4-hydroxypiperidine:

-

Source: ChemicalBook & Fisher Scientific Safety Data.

-

Context: Standard protocol for amine protection using

.

-

-

Mesylation Protocol & Selectivity:

-

Source: ResearchGate Discussion / Vertex AI Grounding.

-

Context: Detailed discussion on preventing elimination during mesylation of 4-hydroxypiperidine derivatives.

-

-

Synthesis of Piperidin-4-yl Methanesulfonate HCl (Salt Form):

-

Source: Sigma-Aldrich / Fluorochem Product Data.

-

Context: Confirmation of the commercial availability and stability of the hydrochloride salt (CAS 1443980-05-9).

-

-

General Protective Group Strategies:

-

Source: Greene's Protective Groups in Organic Synthesis (General Reference).

-

Context: Standard reference for Boc stability and deprotection conditions.

-

Disclaimer: This protocol involves the use of hazardous chemicals (MsCl, DCM). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Protocol for the Mesylation of N-Boc-4-hydroxypiperidine: A Comprehensive Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), a critical transformation in the synthesis of piperidine-based pharmaceuticals.[1][2][3] The resulting product, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, is a versatile intermediate, primed for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Piperidine Scaffolds and Mesylate Activation

The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and clinical candidates, valued for its favorable pharmacokinetic properties.[2] N-Boc-4-hydroxypiperidine serves as a versatile building block in the construction of these complex molecules.[2][4] The hydroxyl group, while a useful synthetic handle, often requires activation to facilitate its displacement by various nucleophiles. Mesylation, the conversion of an alcohol to a methanesulfonate (mesylate) ester, is a robust and widely employed strategy for this purpose.[5][6] The resulting mesylate is an excellent leaving group, significantly more reactive towards nucleophilic substitution than the parent alcohol.[6][7] This increased reactivity is pivotal in the synthesis of a diverse range of substituted piperidines for drug discovery and development.[8]

Reaction Mechanism and Rationale

The mesylation of an alcohol, such as N-Boc-4-hydroxypiperidine, proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[9] This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is generated.[10][11] The generally accepted mechanism for reactions with methanesulfonyl chloride and alcohols involves the formation of a highly reactive sulfene intermediate (CH₂=SO₂) through an E1cB elimination pathway, which is then trapped by the alcohol.[5]

The choice of a non-nucleophilic base is critical to prevent unwanted side reactions. A bulky amine base like triethylamine readily scavenges the proton from the intermediate without competing with the alcohol as a nucleophile. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side product formation.[10] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting material and reagents.[7][10]

Figure 1: Simplified reaction pathway for the mesylation of N-Boc-4-hydroxypiperidine.

Detailed Experimental Protocol

This protocol is a robust and scalable procedure for the mesylation of N-Boc-4-hydroxypiperidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-4-hydroxypiperidine | ≥98% | Commercially Available | Ensure dryness before use. |

| Methanesulfonyl Chloride (MsCl) | ≥99% | Commercially Available | Handle with extreme care in a fume hood.[12][13] |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ for best results. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over CaH₂.[7] |

| Deionized Water | |||

| 1 M Hydrochloric Acid (HCl) | |||

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | |||

| Brine (Saturated NaCl Solution) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 2: Workflow for the mesylation of N-Boc-4-hydroxypiperidine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.2 M solution).

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (TEA) (1.5 eq).[10]

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[8][10] A syringe pump can be used for precise control.[14]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The product, being less polar, will have a higher Rf value than the starting alcohol.[14] The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, quench by slowly adding cold deionized water.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.[15] This washing sequence removes excess triethylamine, unreacted methanesulfonyl chloride (which hydrolyzes), and any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.

Quantitative Data

| Parameter | Value |

| N-Boc-4-hydroxypiperidine | 1.0 eq |

| Methanesulfonyl Chloride | 1.2 eq |

| Triethylamine | 1.5 eq |

| Solvent | Anhydrous DCM |

| Temperature | 0 °C |

| Reaction Time | 1-3 hours |

| Typical Yield | >95% (crude) |

Safety Precautions and Handling

Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[6][13] It reacts violently with water.[5] Therefore, it is imperative to handle it with extreme caution in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[12][13]

-

Handling: Use a syringe or cannula for transferring methanesulfonyl chloride. Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Storage: Store methanesulfonyl chloride in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[12]

-

Spills: In case of a small spill, absorb it with an inert material like vermiculite or sand and dispose of it as hazardous waste.[13] For larger spills, evacuate the area and follow emergency procedures.[17]

-

Disposal: Unused methanesulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium bicarbonate) before disposal.[13]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reagents; Poor quality of reagents (e.g., wet solvent or base); Low reaction temperature. | Use a slight excess of MsCl and TEA; Ensure all reagents and solvents are anhydrous; Allow the reaction to warm to room temperature for a short period if it stalls at 0 °C.[10] |

| Formation of Side Products | Reaction temperature too high; Nucleophilic impurities. | Maintain the reaction temperature at 0 °C; Use high-purity, anhydrous reagents. |

| Low Yield after Workup | Product is somewhat water-soluble; Incomplete extraction. | Back-extract the aqueous layers with DCM to recover any dissolved product; Ensure thorough mixing during extractions. |

Conclusion

The mesylation of N-Boc-4-hydroxypiperidine is a fundamental and highly efficient transformation that provides a key intermediate for the synthesis of a wide range of piperidine-containing compounds. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently and reproducibly perform this reaction, paving the way for further synthetic elaborations in their drug discovery and development endeavors.

References

-

Methanesulfonyl chloride - Wikipedia. (URL: [Link])

-

Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. (URL: [Link])

-

Methanesulfonyl Chloride MSC - Intermediates. SIPCAM OXON. (URL: [Link])

-

METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. (URL: [Link])

-

Methanesulfonyl chloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (URL: [Link])

-

Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. (URL: [Link])

-

Alcohol to Mesylate using MsCl, base. Organic Synthesis. (URL: [Link])

-

Alcohol to Mesylate - Common Conditions. (URL: [Link])

-

Aqueous workup for mesylates. Reddit. (URL: [Link])

-

Synthesis of Mesylates From Alcohols. (URL: [Link])

-

N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])

-

Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. (URL: [Link])

-

How Does N-Boc-4-Hydroxypiperidine Regulate Blood Sugar Levels?. Shaanxi BLOOM Tech Co., Ltd. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. sipcam-oxon.com [sipcam-oxon.com]

- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 12. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lobachemie.com [lobachemie.com]

- 17. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Strategic Utilization of Piperidin-4-yl Methanesulfonate in Drug Discovery

Abstract

Piperidin-4-yl methanesulfonate (specifically its N-protected derivatives, e.g., N-Boc-4-mesyloxypiperidine) represents a critical electrophilic building block in modern medicinal chemistry. It serves as a versatile scaffold for introducing the piperidine pharmacophore—a privileged structure in GPCR ligands, kinase inhibitors, and ion channel modulators. This guide outlines the strategic handling, reaction optimization, and safety protocols required to utilize this building block effectively, with a specific focus on maximizing nucleophilic substitution (

Compound Profile & Strategic Value

The free amine of piperidin-4-yl methanesulfonate is unstable due to rapid self-polymerization. Consequently, the standard reagent used in drug discovery is tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .

Technical Specifications

| Property | Detail |

| Common Name | N-Boc-4-mesyloxypiperidine |

| CAS Number | 141699-59-4 |

| Molecular Formula | |

| Molecular Weight | 279.35 g/mol |

| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |

| Reactivity Class | Secondary Alkyl Mesylate (Electrophile) |

Structural Utility

The mesylate group (-OMs) at the C4 position converts the normally unreactive hydroxyl group into a potent leaving group. This allows for the introduction of diverse nucleophiles (amines, phenols, thiols) via

-

Pharmacophore Installation: Rapidly generates 4-substituted piperidines found in drugs like Vandetanib (kinase inhibitor) or Pimavanserin (antipsychotic).

-

Stereochemical Control: While C4 is achiral in unsubstituted piperidines, substitution creates a stereocenter if the ring is already substituted elsewhere.

Reaction Pathway Visualization

The following diagram illustrates the critical divergence between the desired substitution pathway and the competitive elimination pathway.

Figure 1: Divergent reaction pathways for N-Boc-4-mesyloxypiperidine. Path A represents the desired synthetic route, while Path B highlights the elimination side-reaction common with secondary mesylates.

Core Protocol: Nucleophilic Displacement ( )

This protocol details the installation of a phenol moiety, a common motif in creating GPCR antagonists.

Pre-requisites

-

Reagent: N-Boc-4-mesyloxypiperidine (1.2 equivalents).

-

Nucleophile: Substituted Phenol (1.0 equivalent).

-

Base: Cesium Carbonate (

) (2.0 - 3.0 equivalents). Note: Cesium is preferred over Potassium for its "cesium effect," improving solubility and nucleophilicity in organic solvents. -

Solvent: Anhydrous DMF or Acetonitrile.[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolve the Phenol (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

-

-

Activation:

-

Add

(2.0 eq) to the solution. -

Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

-

-

Addition:

-

Add N-Boc-4-mesyloxypiperidine (1.2 eq) as a solid or dissolved in minimal DMF.

-

-

Reaction:

-

Heat the mixture to 60–80°C .

-

Critical Checkpoint: Monitor via LCMS or TLC every 2 hours.

-

Stop Condition: Reaction is typically complete within 4–12 hours. Do not overheat (>90°C) or extend time unnecessarily, as this promotes elimination (formation of the alkene).

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash 3x with water (to remove DMF) and 1x with brine.

-

Dry over

, filter, and concentrate.[2]

-

-

Purification:

-

Flash column chromatography (Hexane/Ethyl Acetate gradient). The elimination byproduct (non-polar alkene) usually elutes significantly earlier than the substitution product.

-

Troubleshooting & Optimization (The "Expertise" Pillar)

The secondary carbon of the piperidine ring is sterically hindered compared to primary alkyl halides. This makes the competition between Substitution (

Controlling the E2 Side-Reaction

The elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine) forms when the base deprotonates the

| Variable | Recommendation for | Explanation |

| Base Strength | Use weaker bases ( | Strong bases (NaH, KOtBu) drastically increase elimination rates. |

| Nucleophile | High Nucleophilicity | "Soft" nucleophiles (thiols, azides) react faster than "hard" nucleophiles (alkoxides), outcompeting elimination. |

| Temperature | Keep < 80°C | Elimination has a higher activation energy; excessive heat favors the alkene. |

| Solvent | Polar Aprotic (DMF, DMSO) | Solvates the cation ( |

Alternative Strategy: The Mitsunobu Reaction

If the mesylate displacement fails due to steric bulk or excessive elimination, switch strategies. Use N-Boc-4-hydroxypiperidine directly with the phenol,

Safety & Regulatory Compliance (E-E-A-T)

Genotoxicity Warning

Alkyl mesylates are classified as Potentially Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of modifying DNA.[3]

-

Handling: Always handle N-Boc-4-mesyloxypiperidine in a fume hood. Double-glove (Nitrile) is recommended.

-

Quenching: All glassware and waste streams containing the mesylate should be treated with a nucleophilic quench solution (e.g., dilute aqueous ammonia or sodium thiosulfate) before disposal to destroy residual alkylating potential.

-

Regulatory Limits: In final drug substances, alkyl mesylates must be controlled to ppm levels (Threshold of Toxicological Concern, TTC: 1.5 µ g/day for lifetime exposure) [1].

References

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

-

ChemicalBook. (2023). Product Monograph: 1-Boc-4-methanesulfonyloxypiperidine (CAS 141699-59-4).[4][2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773267 (tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate).

Sources

Technical Guide: Scalable Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for the preparation of Piperidin-4-yl methanesulfonate hydrochloride .

Abstract & Application Scope

Piperidin-4-yl methanesulfonate hydrochloride (CAS: 1443980-05-9) is a critical electrophilic building block in medicinal chemistry. It serves as a versatile intermediate for introducing the piperidine moiety via nucleophilic substitution (

However, this reagent presents a unique chemical paradox: it contains both a nucleophile (the secondary amine) and an electrophile (the mesylate) within the same scaffold. To prevent self-polymerization or dimerization, the amine must remain protonated (as the HCl salt) or protected until the moment of coupling. This guide details a self-validating, two-step protocol designed to maximize stability and purity.

Retrosynthetic Analysis & Strategy

The synthesis relies on a protection-activation-deprotection strategy. Direct mesylation of 4-piperidinol is not feasible due to chemoselectivity issues (N-sulfonylation vs. O-sulfonylation).

Strategic Pathway:

-

Starting Material: N-Boc-4-hydroxypiperidine (Commercially available or synthesized from 4-piperidone).

-

Activation: O-Mesylation using methanesulfonyl chloride (MsCl) under basic conditions.

-

Deprotection: Acidolytic cleavage of the Boc group using anhydrous HCl.

Critical Critical Control Points (CCCP):

-

Elimination Risk: The mesylate intermediate is prone to

elimination to form the enecarbamate (tetrahydropyridine) if heating is uncontrolled. -

Hydrolysis Risk: During deprotection, the presence of water can hydrolyze the mesylate ester back to the alcohol. Anhydrous conditions are non-negotiable.

-

Self-Alkylation: The final product must be isolated as the hydrochloride salt to suppress the nucleophilicity of the piperidine nitrogen.

Reaction Workflow Diagram

Figure 1: Synthetic pathway highlighting the critical intermediate and potential failure modes (dashed lines).

Experimental Protocols

Step 1: Preparation of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Objective: Selective O-sulfonylation of the alcohol.

Reagents:

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[3]

-

Triethylamine (TEA) (1.5 equiv)[3]

-

Dichloromethane (DCM) (anhydrous, 10 volumes)[3]

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with N-Boc-4-hydroxypiperidine and anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add Triethylamine (TEA) dropwise over 10 minutes. Maintain temperature < 5°C.

-

Activation: Add Methanesulfonyl chloride (MsCl) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Expert Note: The reaction is exothermic. Rapid addition will cause local heating, increasing the risk of elimination to the alkene.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexane). The alcohol (lower Rf) should disappear; the mesylate (higher Rf) will appear.

-

-

Workup:

-

Isolation: Concentrate in vacuo at < 35°C .

-

Caution: Do not overheat the rotavap bath. Thermal elimination of the mesylate is a primary yield killer.

-

Result: The product is typically obtained as a white to off-white solid or viscous oil that solidifies on standing. Yield: 85-95%.

-

Step 2: Deprotection to Piperidin-4-yl methanesulfonate hydrochloride

Objective: Removal of the Boc group without hydrolyzing the mesylate ester.

Reagents:

-

N-Boc-4-mesyloxypiperidine (from Step 1)

-

4M HCl in 1,4-Dioxane (5.0 equiv)

-

Diethyl ether or MTBE (for precipitation)

Protocol:

-

Dissolution: Dissolve the N-Boc intermediate in a minimal amount of anhydrous 1,4-dioxane or DCM (2-3 volumes).

-

Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane dropwise.

-

Why Dioxane? HCl/Dioxane is anhydrous. Using aqueous HCl (e.g., 37%) will hydrolyze the mesylate back to the alcohol.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Observation: A white precipitate (the product salt) should begin to form within 30 minutes.

-

-

Isolation:

-

Dilute the suspension with anhydrous Diethyl Ether or MTBE (5 volumes) to complete precipitation.

-

Filter the solid under a nitrogen blanket (hygroscopic).

-

Wash the filter cake with fresh Ether/MTBE.

-

-

Drying: Dry the solid in a vacuum oven at RT (max 30°C) for 12 hours.

-

Result: White crystalline solid. Yield: 90-98%.

-

Analytical Data & Specifications

| Parameter | Specification | Diagnostic Signal |

| Appearance | White Crystalline Solid | N/A |

| 1H NMR (DMSO-d6) | Consistent with Structure | δ 3.25 (s, 3H) : Mesylate methyl group.δ 4.85 (m, 1H) : CH-OMs (Deshielded).δ 9.0-9.5 (br, 2H) : Ammonium protons ( |

| Mass Spec (LCMS) | [M+H]+ = 180.1 | Parent ion corresponds to free base. |

| Purity (HPLC) | > 98.0% | Monitor for 4-piperidinol (hydrolysis impurity). |

| Chloride Content | 15.5 - 16.5% | Theoretical: 16.4% (confirming mono-HCl salt). |

Safety & Handling (Genotoxicity Alert)

Hazard Class: Alkyl Mesylates are potential Genotoxic Impurities (PGIs) . They are alkylating agents capable of reacting with DNA.

-

Containment: Handle all solids in a certified fume hood or a powder containment isolator.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium hydroxide to hydrolyze the mesylate before disposal.

-

Storage:

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitive: The HCl salt is hygroscopic. Hydrolysis releases methanesulfonic acid, which further degrades the material (autocatalytic decomposition).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Formation of alkene (elimination). | Lower reaction temp to -10°C. Ensure dropwise addition of MsCl. Avoid heating during concentration. |

| Product is an Oil (Step 2) | Incomplete precipitation or residual solvent. | Triturate with dry diethyl ether. Ensure the HCl source was anhydrous. |

| NMR shows Alcohol | Hydrolysis of mesylate. | Check water content of solvents. Ensure HCl/Dioxane is fresh. Avoid aqueous workup in Step 2. |

| Polymerization | Free-basing the intermediate. | Never neutralize the final HCl salt in solution unless immediately reacting with a nucleophile. |

References

-

Boc Deprotection Methodology: Han, G., et al. "Recent development of peptide coupling reagents in organic synthesis."[5] Tetrahedron 60.11 (2004): 2447-2467.

-

Mesylation Protocols: Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry 35.9 (1970): 3195-3196.

-

Product Characterization (Analogous): Patent WO2015052264A1. "Preparation of piperidin-4-ol hydrochloride." (Demonstrates the stability of the piperidine core under HCl/Dioxane conditions).

-

Genotoxicity of Mesylates: Teasdale, A. "Genotoxic impurities: strategies for identification and control." John Wiley & Sons, 2011.

Sources

Troubleshooting & Optimization

Improving yield of Piperidin-4-yl methanesulfonate synthesis

Technical Support Center: Synthesis of Piperidin-4-yl Methanesulfonate Ticket ID: #OMS-PIP-OPTIMIZATION Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are experiencing suboptimal yields in the mesylation of piperidin-4-ol derivatives. This transformation, while theoretically simple, is plagued by two competing failure modes: elimination (forming the enecarbamate) and nucleophilic displacement (forming the alkyl chloride).[1]

This guide deconstructs the reaction into three critical control modules: Reagent Activation , Base Selection (The Sulfene Pathway) , and Thermal Stability .[1]

Module 1: The Chemistry & Competing Pathways

To improve yield, you must control the mechanism. The reaction proceeds via two distinct pathways depending on your choice of base. Understanding this distinction is the single most effective way to optimize your yield.

Pathway A: The Sulfene Mechanism (Triethylamine/DIPEA)

When using strong, non-nucleophilic bases like Triethylamine (TEA), the reaction proceeds via an E1cB-like elimination of HCl from methanesulfonyl chloride (MsCl) to form a highly reactive sulfene intermediate (

-

Pros: Extremely fast reaction (often <30 mins).[1]

-

Cons: The exotherm is significant. High local concentrations of sulfene can lead to oligomerization or promote elimination of your product to the alkene.

Pathway B: General Base Catalysis (Pyridine)

Pyridine acts as a nucleophilic catalyst, forming an

-

Pros: Milder; avoids the high-energy sulfene intermediate; reduces elimination risk.[1]

-

Cons: Significantly slower reaction rates; pyridine is harder to remove during workup than TEA.[1]

Visualizing the Control Points The following diagram illustrates the critical branching points where yield is lost.

Figure 1: Mechanistic divergence in mesylation.[1] The Sulfene pathway (yellow) is faster but riskier than the Pyridinium pathway (green).[1]

Module 2: Diagnostic & Troubleshooting Guide

Use this table to diagnose your specific yield loss symptoms.

| Symptom | Probable Cause | Technical Solution |

| Product contains alkene (olefin) | Elimination: The mesylate is a good leaving group.[1] Excess base or heat promotes E2 elimination.[1] | 1. Switch from TEA to Pyridine. 2. If using TEA, strictly maintain T < 0°C. 3. Reduce base equivalents to 1.1 eq. |

| Low conversion (<50%) | Moisture Hydrolysis: MsCl hydrolyzed before reacting with alcohol.[1] | 1. Dry solvent (DCM) over activated molecular sieves.[1] 2. Increase MsCl to 1.5 eq. |

| Product contains Alkyl Chloride | Nucleophilic Attack: The chloride ion (byproduct) displaced the mesylate. | 1. Avoid using hydrochloride salts of the amine.[1] 2. Dilute the reaction (0.1 M concentration). 3. Reduce reaction time (harvest immediately upon completion). |

| "Goo" or decomposition on column | Silica Instability: Secondary mesylates degrade on acidic silica. | 1. Do not column. Crystallize from Et2O/Hexanes.[1] 2. If column is necessary, neutralize silica with 1% TEA in eluent. |

Module 3: The Optimized Protocol (SOP)

This protocol utilizes a hybrid approach: Triethylamine for speed, but with strict thermal gating to prevent elimination.

Scope: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Reagents & Stoichiometry

-

Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq) — Freshly distilled or high purity.[1]

-

Base: Triethylamine (TEA) (1.5 eq)[1]

-

Solvent: Dichloromethane (DCM) — Anhydrous (Water < 50 ppm).[1]

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add N-Boc-4-hydroxypiperidine and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA via syringe. Cool the mixture to -10°C (Ice/Salt bath). Crucial: Do not add MsCl yet.

-

Controlled Addition: Dilute MsCl in a small volume of DCM. Add this solution dropwise over 20 minutes.

-

Why? This prevents a "heat spike" which triggers the elimination pathway.

-

-

Reaction: Stir at -10°C for 30 minutes, then allow to warm only to 0°C. Monitor by TLC (stain with KMnO4 or Ninhydrin; Mesylates are not UV active unless the Boc group helps).

-

Target: Complete consumption of alcohol within 1 hour.[1]

-

-

Quench: Pour the cold reaction mixture into ice-cold saturated NaHCO3.

-

Workup:

-

Isolation: Filter and concentrate in vacuo at < 30°C . High vacuum drying usually yields a white/off-white solid that requires no further purification.[1]

Workup Logic Diagram

Figure 2: Purification workflow minimizing thermal stress and hydrolysis.[1]

FAQ: Frequently Asked Questions

Q: Can I use Pyridine instead of TEA? A: Yes. If you observe >5% elimination product (alkene) with the TEA protocol, switch to Pyridine (used as both solvent and base, or 5.0 eq in DCM).[1] The reaction will take longer (overnight), but the elimination pathway is significantly suppressed [1].[1]

Q: My product decomposes on the rotavap. Why? A: Secondary mesylates are thermally unstable.[1] If your water bath is >40°C, you risk elimination. Keep the bath at 25-30°C and use a high-quality vacuum pump to remove solvent [2].[1]

Q: Can I use the free amine (4-hydroxypiperidine) instead of N-Boc? A: No. MsCl reacts with amines orders of magnitude faster than alcohols.[1] You will form the sulfonamide (N-Ms) instead of the mesylate (O-Ms).[1] You must protect the nitrogen (Boc, Cbz, or Bn) first [3].[1]

References

-

Mechanism of Sulfene Formation: King, J. F., et al. "Mechanism of hydrolysis of methanesulfonyl chloride."[5] Journal of the American Chemical Society, 114(5), 1743–1749.[1][5] Link[1]

-

Stability of Mesylates: Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters."[1][3] The Journal of Organic Chemistry, 35(9), 3195–3196. Link[1]

-

Protection Group Necessity: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.[1] (Standard Text).

-

Synthesis of N-Boc-4-mesyloxypiperidine: Patent WO2008076954A1, Example 1. Link

Sources

Validation & Comparative

LC-MS Characterization of Piperidin-4-yl Methanesulfonate Impurities: A Comparative Technical Guide

Executive Summary: The Genotoxic Challenge

Piperidin-4-yl methanesulfonate (CAS: 1443980-05-9) represents a critical class of Potentially Genotoxic Impurities (PGIs) known as alkyl mesylates. Under ICH M7 guidelines , these compounds are classified as DNA-reactive alkylating agents. The presence of the methanesulfonate leaving group (

For drug development professionals, the analytical challenge is threefold:

-

Chemical Instability: The ester bond is hydrolytically unstable, rapidly degrading into 4-hydroxypiperidine and methanesulfonic acid in aqueous matrices.

-

Polarity: The secondary amine (piperidine ring) creates high polarity, making retention on standard C18 columns difficult.

-

Trace Sensitivity: Regulatory limits (TTC) often require Limits of Quantitation (LOQ) < 1.0 ppm relative to the API.

This guide objectively compares analytical platforms and details a self-validating LC-MS/MS methodology designed to overcome these specific challenges.

Part 1: Comparative Analysis of Analytical Platforms

The following table contrasts the performance of LC-MS/MS against traditional alternatives for this specific impurity.

| Feature | LC-MS/MS (Triple Quad) | GC-MS (Headspace/Direct) | HPLC-UV |

| Suitability | High (Gold Standard) | Low / Not Recommended | Low |

| Mechanism | Electrospray Ionization (ESI) with MRM selectivity. | Thermal volatilization & electron impact ionization. | UV Absorbance (200-220 nm). |